Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Thioxoimidazolidinone Core: This involves the reaction of an appropriate amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Coupling Reactions: The benzodioxole intermediate is coupled with the thioxoimidazolidinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Esterification: The final step involves esterification with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the thioxoimidazolidinone moiety, potentially converting it to a more reduced form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the thioxoimidazolidinone ring.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the benzodioxole and thioxoimidazolidinone moieties suggests potential activity against certain diseases, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is not fully understood. its structural components suggest it could interact with various molecular targets, such as enzymes or receptors. The benzodioxole ring might interact with aromatic amino acids in proteins, while the thioxoimidazolidinone moiety could form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
- Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate
- Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalate
Uniqueness
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of a benzodioxole ring, a methoxyphenyl group, and a thioxoimidazolidinone moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27N3O7S |
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Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H27N3O7S/c1-3-37-28(35)19-5-7-20(8-6-19)30-26(33)15-23-27(34)32(21-9-11-22(36-2)12-10-21)29(40)31(23)16-18-4-13-24-25(14-18)39-17-38-24/h4-14,23H,3,15-17H2,1-2H3,(H,30,33) |
InChI Key |
CHDBGQWFOSPJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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